molecular formula C14H15Cl2N3OS B11172876 3,4-dichloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

3,4-dichloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11172876
M. Wt: 344.3 g/mol
InChI Key: RDJSRWAHDBYHGY-UHFFFAOYSA-N
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Description

3,4-dichloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with dichloro groups and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 5-(2,2-dimethylpropyl)-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-dichloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dichloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide stands out due to the presence of the thiadiazole ring, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C14H15Cl2N3OS

Molecular Weight

344.3 g/mol

IUPAC Name

3,4-dichloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C14H15Cl2N3OS/c1-14(2,3)7-11-18-19-13(21-11)17-12(20)8-4-5-9(15)10(16)6-8/h4-6H,7H2,1-3H3,(H,17,19,20)

InChI Key

RDJSRWAHDBYHGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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